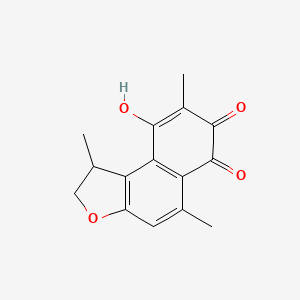![molecular formula C43H66O14 B1235856 (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a natural product found in Gymnema sylvestre with data available.
Applications De Recherche Scientifique
Solubility in Ethanol-Water Solutions
The compound , due to its complex organic structure, is likely to exhibit unique solubility characteristics in various solvents. Research on similar complex organic structures has shown that their solubilities can significantly differ based on the solvent used. For instance, studies have investigated the solubility of various compounds in ethanol-water solutions, highlighting how different organic structures behave in mixed solvents. These findings are relevant for understanding the solubility and potential applications of the given compound in pharmaceutical or chemical industries (Zhang, Gong, Wang, & Qu, 2012).
Stereoselective Synthesis
The compound's elaborate stereochemistry suggests potential uses in stereoselective synthesis, a process vital for creating specific enantiomers of drug molecules and other organic compounds. Research in this domain often focuses on developing methods to control stereochemistry during chemical reactions, as seen in the synthesis of various stereochemically complex molecules (Fleming & Lawrence, 1998). The intricate stereochemistry of the compound could provide valuable insights into new methods of stereoselective synthesis.
Asymmetric Synthesis and Molecular Modeling
Asymmetric synthesis is another crucial area where this compound could be of importance, especially given its complex chiral centers. Research in this area often involves creating molecules with specific chirality, which is essential in pharmaceuticals and biologically active substances. Studies on bismuth organic frameworks, for example, delve into the molecular modeling and coordination environment, which are key aspects of understanding and utilizing asymmetric synthesis (Kumar & Mishra, 2007).
Propriétés
Formule moléculaire |
C43H66O14 |
|---|---|
Poids moléculaire |
807 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-27(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-28(43)54-22(3)46/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 |
Clé InChI |
TUFFPVGNIUQUNL-ZXKKMYOJSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)OC(=O)C)CO)O |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
SMILES canonique |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Synonymes |
16-O-acetyl-21-O-tigloylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




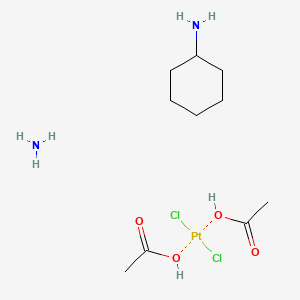
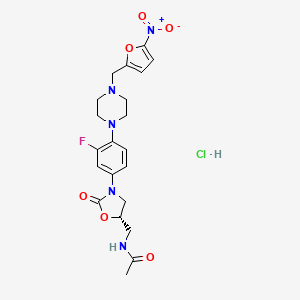
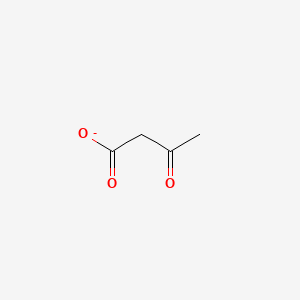
![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)
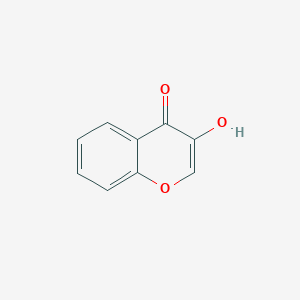
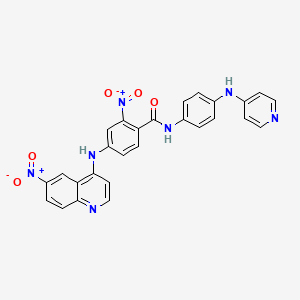


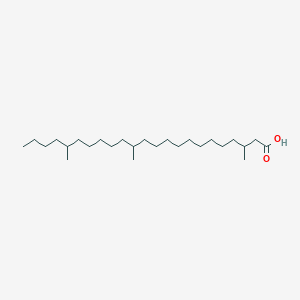

![N-[2-(2,3,4-trimethoxyphenyl)ethyl]-2-pyrazolo[1,5-a]pyridinecarboxamide](/img/structure/B1235793.png)

